molecular formula C16H16FN B8394790 3-(4-Fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline

3-(4-Fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8394790
M. Wt: 241.30 g/mol
InChI Key: ZQRIKCYEKCHBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H16FN and its molecular weight is 241.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16FN

Molecular Weight

241.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H16FN/c1-11-2-7-16-13(8-11)9-14(10-18-16)12-3-5-15(17)6-4-12/h2-8,14,18H,9-10H2,1H3

InChI Key

ZQRIKCYEKCHBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile (0.3 g, 0.00105 mol), and 10% Pd on Carbon (0.180 g) in THF (1 mL) and MeOH (6 mL) was stirred under atmospheric hydrogen pressure at 40° C. for 24 h. After completion of reaction (monitored by TLC), the catalyst was removed by filtration through Celite. The filtrate was concentrated under reduced pressure, and the product was purified by column chromatography (4% EtOAc:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch) to give the desired compound as a yellow colored solid (0.080 g, 33% yield).
Name
2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Yield
33%

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